

Cevoglitazar: A Dual PPAR α / γ Agonist's Role in Lipid Metabolism

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Compound of Interest

Compound Name: Cevoglitazar

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Cevoglitazar is a dual peroxisome proliferator-activated receptor (PPAR) alpha (α) and gamma (γ) agonist that was developed as a therapeutic agent for type 2 diabetes and dyslipidemia. By activating both PPAR α and PPAR γ , **Cevoglitazar** was designed to concurrently address insulin resistance and abnormal lipid profiles, which are characteristic of the metabolic syndrome. This technical guide provides a comprehensive overview of the mechanism of action of **Cevoglitazar**, its effects on lipid metabolism as demonstrated in key preclinical studies, and the experimental methodologies employed in this research. The document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of **Cevoglitazar**'s role in metabolic regulation.

Introduction

Metabolic syndrome, a cluster of conditions including insulin resistance, dyslipidemia, and obesity, poses a significant risk for the development of type 2 diabetes and cardiovascular disease. Peroxisome proliferator-activated receptors (PPARs) are nuclear receptors that play a pivotal role in the regulation of glucose and lipid homeostasis. The two main isoforms involved in metabolic control are PPAR α and PPAR γ . PPAR α is highly expressed in tissues with high fatty acid catabolism, such as the liver, and its activation leads to a reduction in triglycerides. PPAR γ is predominantly found in adipose tissue and its activation enhances insulin sensitivity.

Dual PPAR α /y agonists, also known as "glitazars," were developed with the therapeutic goal of simultaneously targeting the dyslipidemia and hyperglycemia associated with type 2 diabetes.

Cevoglitazar emerged as one such dual agonist, with the promise of providing a comprehensive treatment for metabolic disorders.[1] This guide delves into the preclinical evidence that elucidated the role of **Cevoglitazar** in lipid metabolism.

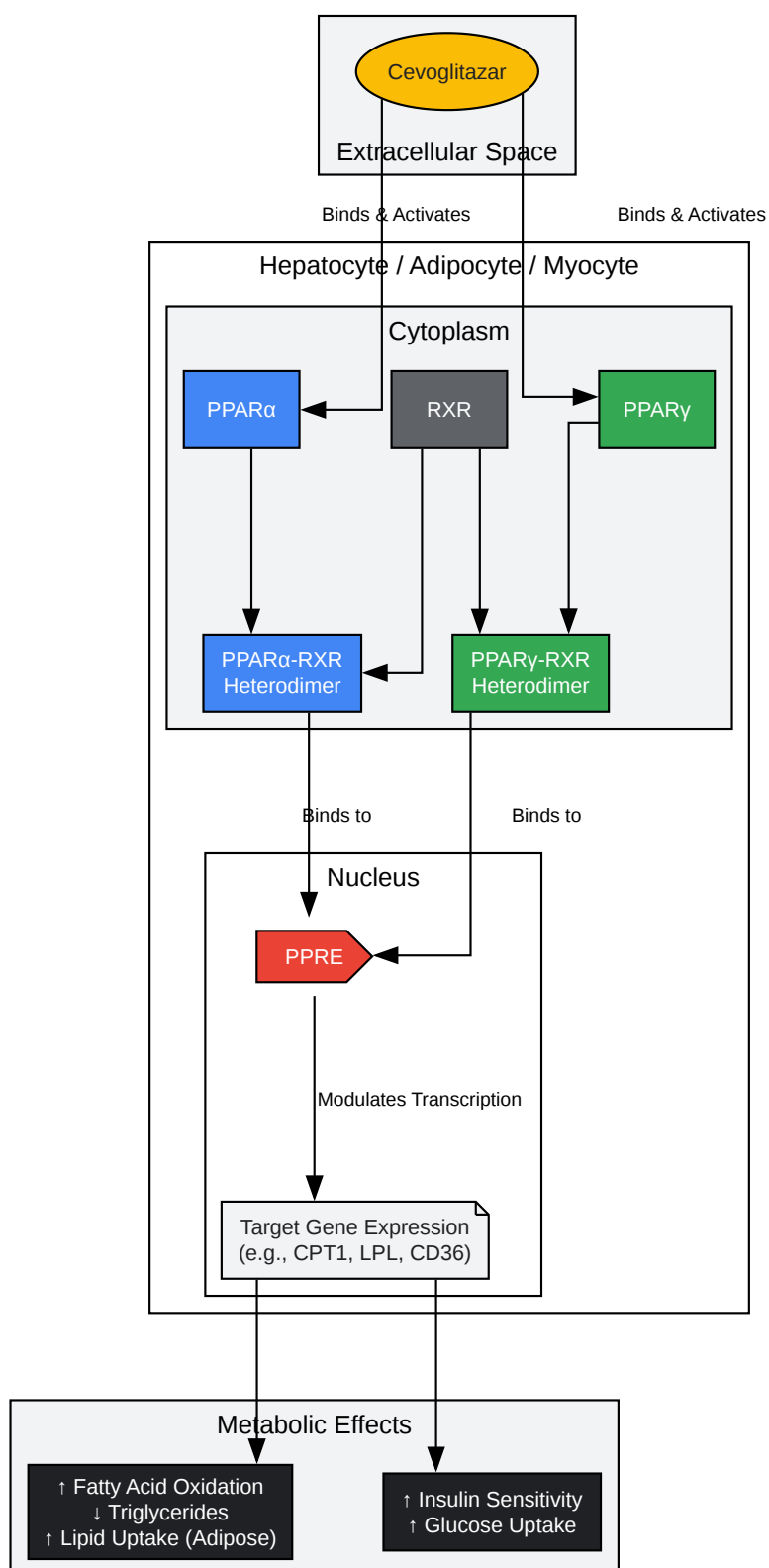
Mechanism of Action: Dual PPAR α /y Agonism

Cevoglitazar functions as a ligand for both PPAR α and PPARy, activating these transcription factors. Upon activation, the PPARs form a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their expression.

The dual agonism of **Cevoglitazar** is intended to provide the synergistic benefits of both PPAR α and PPARy activation:

- PPAR α Activation: Primarily influences fatty acid oxidation and transport, leading to a reduction in circulating triglycerides and very-low-density lipoprotein (VLDL) levels.[2]
- PPARy Activation: Promotes adipocyte differentiation and lipid storage in adipose tissue, leading to the sequestration of free fatty acids from the circulation and an improvement in insulin sensitivity in peripheral tissues like muscle and liver.[3]

The following diagram illustrates the general signaling pathway of dual PPAR α /y agonists like **Cevoglitazar**.



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Caption: Signaling pathway of **Cevoglitazar** as a dual PPARα/γ agonist.

Preclinical Data on Lipid Metabolism

The effects of **Cevoglitazar** on lipid metabolism have been primarily characterized in preclinical models of obesity and insulin resistance, notably the fatty Zucker rat and the leptin-deficient ob/ob mouse.

Studies in Fatty Zucker Rats

A key study investigated the effects of **Cevoglitazar** in fatty Zucker rats, a genetic model of obesity and insulin resistance.^[1] The study compared the effects of **Cevoglitazar** to a selective PPAR α agonist (Fenofibrate) and a selective PPAR γ agonist (Pioglitazone).

Quantitative Data Summary:

Parameter	Vehicle	Fenofibrate (150 mg/kg)	Pioglitazone (30 mg/kg)	Cevoglitazar (5 mg/kg)
Body Weight Gain	Increased	Reduced	Increased	Reduced
Adiposity	Increased	Reduced	Increased	Reduced
Intramyocellular Lipids	Elevated	Normalized	Normalized	Normalized
Hepatic Lipid Concentration	Elevated	Reduced below baseline (p < 0.05)	Reduced	Reduced below baseline (p < 0.05)

Data compiled from Laurent et al., 2009.^[1]

The study concluded that **Cevoglitazar**, like Fenofibrate, reduced body weight gain and adiposity. All treatments normalized intramyocellular lipids. Notably, both **Cevoglitazar** and Fenofibrate reduced hepatic lipid concentration to below baseline levels, suggesting a strong effect on hepatic beta-oxidation, a process primarily mediated by PPAR α .

Studies in ob/ob Mice and Cynomolgus Monkeys

Another significant study evaluated **Cevoglitazar** in leptin-deficient ob/ob mice and obese, insulin-resistant cynomolgus monkeys. This research highlighted the compound's effects on energy homeostasis in addition to its impact on lipid and glucose metabolism.

Quantitative Data Summary (ob/ob Mice):

Parameter (18-day treatment)	Vehicle	Cevoglitazar (0.5 mg/kg)	Cevoglitazar (1 mg/kg)	Cevoglitazar (2 mg/kg)
Food Intake	No change	Dose-dependent reduction	Dose-dependent reduction	Dose-dependent reduction
Body Weight Change	+1.9%	-5.8%	-10.9%	-12.9%
Plasma Free Fatty Acids	Elevated	Dose-dependently reduced	Dose-dependently reduced	Dose-dependently reduced
Plasma Triglycerides	Elevated	Dose-dependently reduced	Dose-dependently reduced	Dose-dependently reduced

Data compiled from Chen et al., 2010.

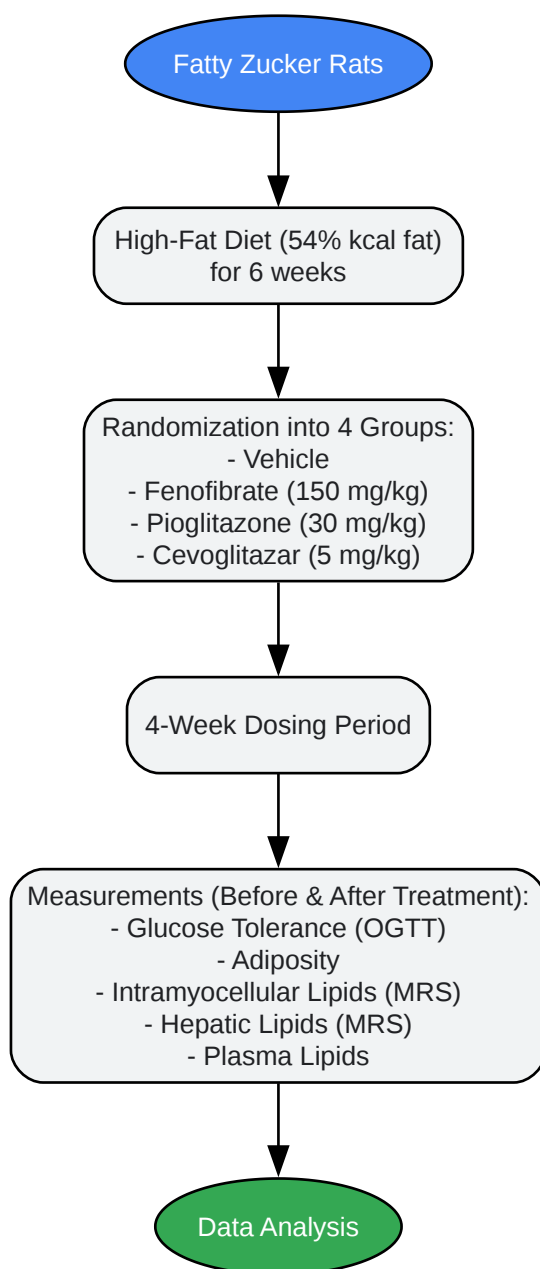
In ob/ob mice, **Cevoglitazar** led to a sustained, dose-dependent reduction in both food intake and body weight. Furthermore, it dose-dependently reduced plasma levels of free fatty acids and triglycerides. In obese cynomolgus monkeys, **Cevoglitazar** also lowered food intake and body weight in a dose-dependent manner over a 4-week treatment period.

Experimental Protocols

The following sections detail the methodologies used in the key preclinical studies of **Cevoglitazar**.

Fatty Zucker Rat Study

Experimental Workflow:



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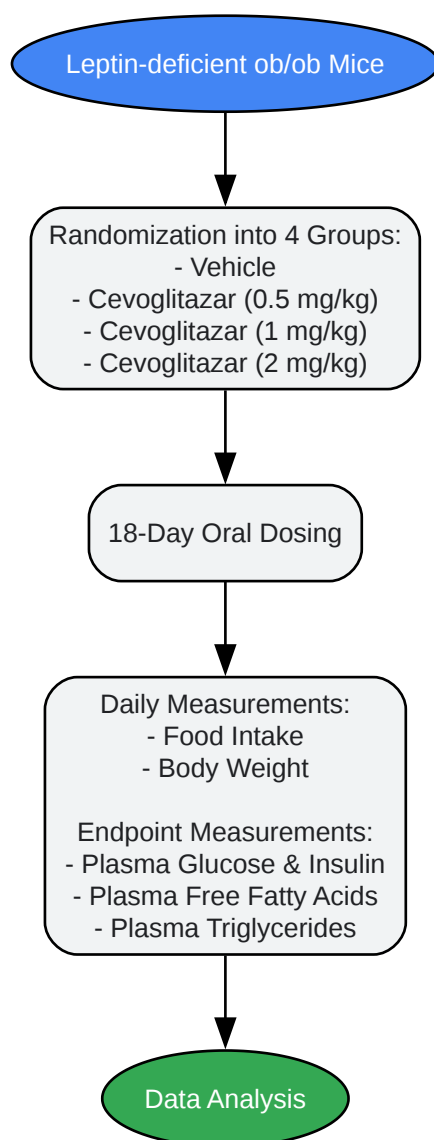
Caption: Experimental workflow for the study in fatty Zucker rats.

- Animal Model: Fatty Zucker rats, a genetic model of obesity and insulin resistance, were used.
- Diet: The animals were fed a fat-enriched diet (54% kcal from fat) for a total of 6 weeks. This consisted of a 2-week high-fat diet exposure period followed by a 4-week dosing period with the respective compounds.

- **Treatment Groups:** The rats were divided into four groups: (i) Vehicle, (ii) Fenofibrate (150 mg/kg), (iii) Pioglitazone (30 mg/kg), and (iv) **Cevoglitazar** (5 mg/kg).
- **In Vivo Magnetic Resonance Spectroscopy (MRS):** This non-invasive technique was used to quantify intramyocellular and hepatocellular lipid content before and after the treatment period.
- **Oral Glucose Tolerance Test (OGTT):** To assess glucose tolerance, rats were administered an oral glucose load after a period of fasting. Blood glucose levels were then measured at various time points.
- **Metabolic Profiling:** This was performed to analyze the composition of lipids in muscle, liver, and adipose tissue to understand the mechanisms of action of the different treatments.

ob/ob Mouse Study

Experimental Workflow:



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Caption: Experimental workflow for the study in ob/ob mice.

- Animal Model: Leptin-deficient ob/ob mice, a genetic model of obesity and hyperglycemia, were utilized.
- Treatment Groups: The mice were administered **Cevoglitazar** at doses of 0.5, 1, or 2 mg/kg for 18 days.
- Energy Homeostasis Assessment: Food intake and body weight were monitored throughout the study to evaluate the effects on energy balance.

- Biochemical Analysis: Plasma levels of glucose, insulin, free fatty acids, and triglycerides were measured to determine the metabolic effects of **Cevoglitazar**.

Clinical Development and Discontinuation

While preclinical studies showed promise for **Cevoglitazar** in treating features of the metabolic syndrome, its clinical development was ultimately discontinued by Novartis. The specific reasons for the discontinuation have not been detailed in the available public literature. It is important to note that several other dual PPAR α /y agonists also faced challenges in clinical development, often due to safety concerns.

Conclusion

Cevoglitazar, as a dual PPAR α /y agonist, demonstrated significant effects on lipid metabolism in preclinical models. Its ability to activate both PPAR α and PPARy translated into a reduction in plasma triglycerides and free fatty acids, a decrease in hepatic and intramyocellular lipid accumulation, and beneficial effects on body weight and adiposity in models of obesity and insulin resistance. The preclinical data supported the proposed mechanism of action, with evidence of both enhanced fatty acid oxidation (a PPAR α -mediated effect) and improved lipid handling in peripheral tissues (a PPARy-mediated effect). Despite the promising preclinical profile, the clinical development of **Cevoglitazar** was halted, a fate shared by other compounds in its class. The study of **Cevoglitazar** and other glitazars, however, has provided valuable insights into the complex roles of PPARs in metabolic regulation and continues to inform the development of novel therapeutics for metabolic diseases.

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